molecular formula C6H9IN4 B1303879 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine CAS No. 454473-80-4

4-Hydrazino-5-iodo-2,6-dimethylpyrimidine

Cat. No.: B1303879
CAS No.: 454473-80-4
M. Wt: 264.07 g/mol
InChI Key: VKMKHUMQFXRXOA-UHFFFAOYSA-N
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Description

4-Hydrazino-5-iodo-2,6-dimethylpyrimidine is a pyrimidine-based compound with the molecular formula C6H9IN4 and a molecular weight of 264.07 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of iodine and hydrazine hydrate under controlled temperature and pH conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The process is optimized for cost-effectiveness and efficiency while maintaining the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazino-5-iodo-2,6-dimethylpyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions to facilitate the substitution reaction.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Deiodinated pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with hydrazine. The method often requires careful control of reaction conditions to optimize yield and purity. Recent studies have focused on improving synthetic routes to enhance the efficiency and scalability of production, which is crucial for further research and application development.

Anticancer Activity

Research indicates that compounds related to this compound exhibit potent anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit dihydrofolate reductase, a key enzyme in DNA synthesis, thereby demonstrating potential as chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that derivatives of 5-iodopyrimidine exhibit significant antibacterial effects against various pathogens, suggesting a potential role in treating infectious diseases .

Antidiabetic Effects

There is emerging evidence supporting the use of pyrimidine-based compounds in managing type 2 diabetes. These compounds may function by modulating glucose metabolism and enhancing insulin sensitivity .

Case Study: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives, including this compound, and evaluated their anticancer activity against human cancer cell lines. The results indicated that these compounds inhibited cell proliferation and induced apoptosis through the activation of specific signaling pathways associated with cancer cell death .

Case Study: Antimicrobial Evaluation

Another significant study assessed the antimicrobial activity of various 5-iodopyrimidine analogs against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating their potential as effective antimicrobial agents .

Data Summary Table

Application AreaObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialSignificant antibacterial activity
AntidiabeticModulation of glucose metabolism

Mechanism of Action

The mechanism of action of 4-Hydrazino-5-iodo-2,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazino-2,6-dimethylpyrimidine: Lacks the iodine atom, making it less reactive in substitution reactions.

    5-Iodo-2,6-dimethylpyrimidine: Lacks the hydrazino group, reducing its potential for forming covalent bonds with proteins.

    4-Hydrazino-5-chloro-2,6-dimethylpyrimidine: Similar structure but with a chlorine atom instead of iodine, affecting its reactivity and biological activity.

Uniqueness

4-Hydrazino-5-iodo-2,6-dimethylpyrimidine is unique due to the presence of both the hydrazino and iodine groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .

Biological Activity

4-Hydrazino-5-iodo-2,6-dimethylpyrimidine is a heterocyclic compound characterized by its unique structural features, including a hydrazino group at the 4-position and an iodine atom at the 5-position of the pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer and antimicrobial properties. The following sections detail the biological activity, mechanisms of action, and comparative studies involving this compound.

  • Molecular Formula : C_7H_9N_5I
  • Molecular Weight : Approximately 249.08 g/mol
  • Structural Features :
    • Hydrazino group at the 4-position
    • Iodine atom at the 5-position

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit various cellular processes, leading to its observed biological effects. The presence of both hydrazino and iodine groups enhances its reactivity and potential therapeutic applications.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various pathways:

  • Cell Cycle Arrest : The compound can cause cell cycle arrest in the G1 phase.
  • Apoptosis Induction : It activates caspase pathways leading to programmed cell death.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that it can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Acrolein Scavenging Activity :
    • Study Design : An ELISA-based in vitro assay was utilized to assess the acrolein-scavenging abilities of several compounds.
    • Findings : this compound was identified as a potent scavenger of acrolein, significantly reducing the accumulation of acrolein-derived advanced lipoxidation end-products in Müller cell proteins.
  • Comparison with Similar Compounds :
    • A comparative study evaluated the biological activities of several pyrimidine derivatives:
      Compound NameStructure FeaturesBiological Activity
      2-Hydrazinyl-4,6-dimethylpyrimidineHydrazinyl group at 2-positionAntimicrobial
      5-Iodo-2,6-dimethylpyrimidin-4-amineAmino group at 4-positionAntitumor
      2-Amino-4-chloro-5-trifluoromethylpyrimidineTrifluoromethyl group at 5-positionEnzyme inhibition

Research Applications

The unique properties of this compound make it a valuable building block in synthetic chemistry and a potential lead compound in drug discovery:

  • Medicinal Chemistry : Explored for its potential therapeutic properties against various diseases.
  • Chemical Synthesis : Utilized as a precursor for synthesizing more complex molecules.

Properties

IUPAC Name

(5-iodo-2,6-dimethylpyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN4/c1-3-5(7)6(11-8)10-4(2)9-3/h8H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMKHUMQFXRXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266217
Record name 4-Hydrazinyl-5-iodo-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454473-80-4
Record name 4-Hydrazinyl-5-iodo-2,6-dimethylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454473-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydrazinyl-5-iodo-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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